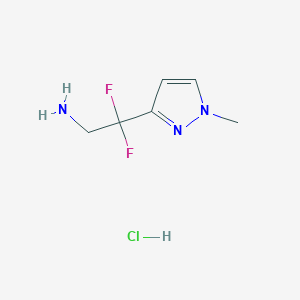
5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis and materials science. This compound features a benzodiazole core, which is a fused bicyclic structure containing both benzene and diazole rings. The azido group (-N3) attached to the benzodiazole core makes it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the introduction of the azido group to a pre-formed benzodiazole core. One common method is the diazo transfer reaction, where a diazo compound is reacted with a primary amine to form the azide. For example, 2-azido-1,3-dimethylimidazolinium hexafluorophosphate can be used as a diazo transfer reagent .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors
化学反応の分析
Types of Reactions
5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Reagents like triphenylphosphine can be used to substitute the azido group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition reaction.
Major Products
Substitution: Formation of substituted benzodiazoles.
Reduction: Formation of 5-amino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Cycloaddition: Formation of triazole derivatives.
科学的研究の応用
5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one largely depends on the specific reactions it undergoes. In cycloaddition reactions, the azido group reacts with alkynes or alkenes to form triazoles, which can interact with various biological targets. The molecular targets and pathways involved are specific to the context in which the compound is used, such as enzyme inhibition or receptor binding in medicinal chemistry.
類似化合物との比較
Similar Compounds
2-azido-1,3-dimethylimidazolinium hexafluorophosphate: Another azido compound used in diazo transfer reactions.
5-amino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: The reduced form of the compound.
Uniqueness
5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific structure, which combines the reactivity of the azido group with the stability of the benzodiazole core. This makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific applications.
特性
分子式 |
C9H9N5O |
|---|---|
分子量 |
203.20 g/mol |
IUPAC名 |
5-azido-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C9H9N5O/c1-13-7-4-3-6(11-12-10)5-8(7)14(2)9(13)15/h3-5H,1-2H3 |
InChIキー |
HRURVLIRJXRSAN-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)N=[N+]=[N-])N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxaspiro[5.5]undecan-7-amine](/img/structure/B15307424.png)
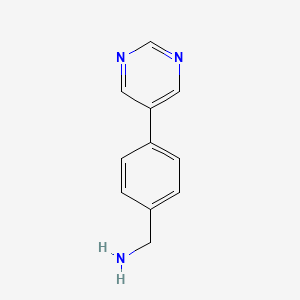
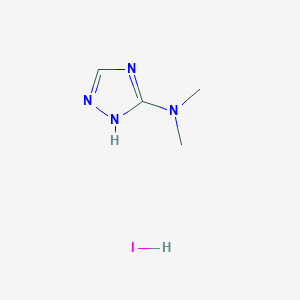
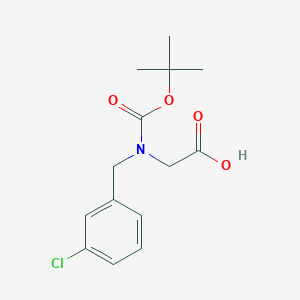

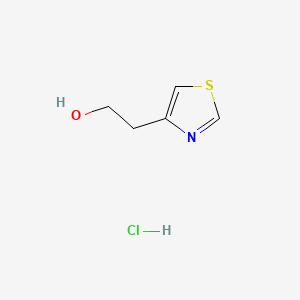
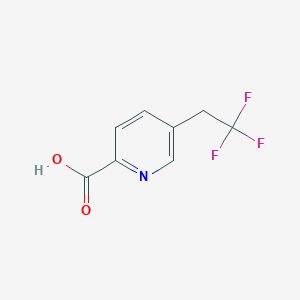




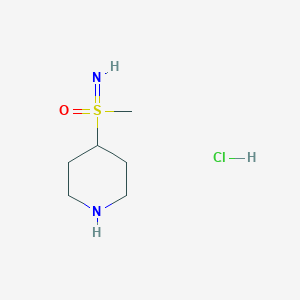
![1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride](/img/structure/B15307522.png)
